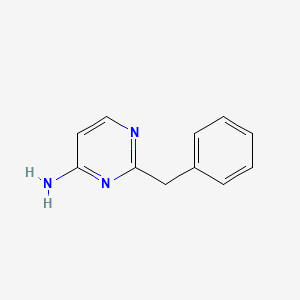

2-Benzylpyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Benzylpyrimidin-4-amine is a chemical compound with the CAS Number: 22404-44-0. It has a molecular weight of 185.23 . The IUPAC name for this compound is 2-benzyl-4-pyrimidinamine .

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which include this compound, can be achieved from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The process involves five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The benzyl group is attached to the second carbon of the pyrimidine ring .Physical and Chemical Properties Analysis

This compound is a powder at room temperature. It has a melting point of 140-142 degrees Celsius .Aplicaciones Científicas De Investigación

Chemistry and Properties

2-Benzylpyrimidin-4-amine, while not directly mentioned, relates closely to the broader category of aromatic amines, which are central in various branches of chemistry, including the preparation and properties of organic compounds. A review by Boča, Jameson, and Linert (2011) on the chemistry of compounds containing pyridine-2,6-diylbis and their analogs highlights the significance of such structures in spectroscopic properties, magnetic properties, and biological and electrochemical activity. This indicates potential research applications of this compound in these areas, given its structural similarities to the compounds discussed (Boča, Jameson, & Linert, 2011).

Role in Aromatic Amine Analysis

Aromatic amines, including analogs similar to this compound, are significant in environmental and health-related research. Studies on the metabolism of aromatic amines and their implications for cancer risk highlight the importance of understanding these compounds' behavior in biological systems. The environmental and occupational exposure to aromatic amines has been linked to an increased risk of cancers, particularly bladder cancer, underlining the critical need for research into safe handling and exposure reduction strategies (Vineis & Pirastu, 1997).

Catalysis and Organic Synthesis

This compound and its derivatives are relevant in catalysis and organic synthesis, particularly in reactions involving the functionalization of C-H bonds. Metalloporphyrin catalysts, for example, have been used for the selective functionalization of saturated C-H bonds, a process that is pivotal in organic synthesis and pharmaceutical chemistry. The reactions facilitated by these catalysts, including hydroxylation, amination, and carbenoid insertion, underscore the versatility and utility of aromatic amines in synthesizing complex organic molecules (Che, Lo, Zhou, & Huang, 2011).

Environmental and Health Implications

The study of aromatic amines extends into environmental science, where their impact on human health is a significant concern. Research into the mechanisms of toxicity and carcinogenicity associated with exposure to compounds like this compound is crucial for developing safety guidelines and preventive measures. The metabolism of these compounds and their interaction with DNA, leading to mutations and cancer, is a pivotal area of study that informs regulatory policies and protective measures for workers and populations at risk (Choudhary, 1996).

Mecanismo De Acción

Target of Action

The primary targets of 2-Benzylpyrimidin-4-amine are currently unknown. The compound is a derivative of pyrimidine, a basic structure in many important biomolecules . .

Mode of Action

As a pyrimidine derivative, it may interact with various biological targets, but the exact mechanisms remain to be elucidated .

Biochemical Pathways

Pyrimidines play crucial roles in numerous biochemical processes, including the synthesis of DNA and RNA . .

Pharmacokinetics

These properties are critical for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination from the body .

Result of Action

Given the compound’s structural similarity to pyrimidines, it may potentially interact with cellular processes involving these molecules . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of this compound.

Safety and Hazards

Direcciones Futuras

While specific future directions for 2-Benzylpyrimidin-4-amine are not mentioned in the search results, there is a general interest in the development of new pyrimidines as anti-inflammatory agents . This suggests that future research could focus on optimizing the synthesis process and exploring the potential applications of this compound in medical and pharmaceutical fields.

Análisis Bioquímico

Biochemical Properties

2-Benzylpyrimidin-4-amine is involved in biochemical reactions that are crucial to cellular functions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the valosin-containing protein (VCP/p97), a target for the treatment of a range of cancers . The nature of these interactions often involves hydrogen bonding and hydrophobic characteristics .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been associated with the regulation of protein synthesis and post-translational modification .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it has been found to bind to the VCP/p97 protein, thereby inhibiting its function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes or cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function involve targeting signals or post-translational modifications

Propiedades

IUPAC Name |

2-benzylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-10-6-7-13-11(14-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTMAZIMEUWSOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2546508.png)

![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2546520.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546521.png)

![ethyl 2-(2-((4-cyclohexyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2546526.png)

![N4-(4-ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2546528.png)

![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2546531.png)